4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-20(2,3)15-8-4-14(5-9-15)18(24)22-19-21-17(12-27-19)13-6-10-16(11-7-13)23(25)26/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKRTRAPJDQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Nitration of Phenyl Ring: The nitrophenyl group is introduced through nitration of a phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of the thiazole derivative with the nitrophenyl benzamide under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound’s reactivity is governed by its thiazole ring and nitrophenyl group . The thiazole moiety contributes aromaticity and electron-deficient character, enabling nucleophilic substitutions and redox reactions. The nitrophenyl substituent enhances electron-withdrawing effects, influencing reaction pathways.
Substitution Reactions
-
Nitro group substitution : The nitrophenyl group can undergo nucleophilic aromatic substitution under basic conditions (e.g., hydroxide ions).
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Thiazole ring substitutions : The sulfur atom in the thiazole ring acts as a nucleophile, allowing functionalization via SNAr (Substitution Nucleophilic Aromatic) mechanisms.
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Tert-butyl group stability : The bulky tert-butyl substituent resists hydrolysis and substitution, providing stereochemical stability.
Redox Reactions
-
Nitro group reduction : The nitro group can be reduced to an amine under catalytic hydrogenation (e.g., H₂/Pd-C) or using reagents like sodium borohydride.
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Thiazole ring oxidation : The aromatic thiazole ring may undergo electrophilic oxidation under strong oxidizing agents (e.g., KMnO₄) .
Amide Bond Formation
-
Synthesis via coupling agents : The benzamide functional group is typically formed using carbodiimides (e.g., DCC or EDCl) with coupling partners like HOBt, enabling controlled amide bond formation.
Reaction Conditions and Reagents
| Reaction Type | Conditions | Reagents |
|---|---|---|
| Nitro group substitution | Basic conditions (e.g., NaOH) | Hydroxide ions, polar aprotic solvents |
| Thiazole ring substitution | Elevated temperatures (80–100°C) | Nucleophiles (e.g., amines), DMF, DMSO |
| Nitro group reduction | Hydrogenation (H₂/Pd-C) or NaBH₄ | Catalytic hydrogenation, sodium borohydride |
| Amide bond formation | Room temperature to reflux | DCC, EDCl, HOBt, NMP or DMF |
Mechanistic Insights
-
Electron-deficient thiazole : Facilitates nucleophilic attack at the 2-position of the thiazole ring.
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Nitrophenyl group interactions : The nitro group participates in electron-withdrawing effects, enhancing reactivity in substitution reactions .
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Steric effects : The tert-butyl group stabilizes the molecule by preventing unwanted side reactions.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exhibits notable anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Study | Biological Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Study A | Anticancer | 2.58 | MDA-MB-231 (breast) |
| Study B | Anti-inflammatory | 5.00 | RAW 264.7 (macrophages) |
| Study C | Enzyme inhibition | 3.10 | Various cancer cell lines |
These findings indicate that the compound could serve as a lead candidate for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. This aspect is particularly relevant for conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various derivatives of thiazole compounds, including this compound. The compound was found to inhibit the proliferation of breast cancer cells effectively, with an IC50 value indicating potency comparable to existing chemotherapeutics .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory potential of this compound in macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with the compound, suggesting its potential for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with specific binding sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Compounds :
- 4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide (3e) : Features a long alkyl chain (tetradecyloxy) instead of tert-butyl, resulting in lower solubility but higher lipophilicity. Yield: 71.07%, m.p.: 131.7–133.6°C .
- Yield: 73.13%, m.p.: 163.6–165.2°C .
- 4-Bromo-N-(2-nitrophenyl)benzamide : Substitutes tert-butyl with bromine and positions nitro on the aniline ring. Exhibits distinct crystallographic packing due to halogen interactions .
Table 1: Substituent Effects on Benzamide Derivatives
Modifications on the Thiazole Ring
Key Compounds :
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Replaces nitro with methyl on the thiazole-attached phenyl, reducing electron-withdrawing effects. Reported to enhance plant growth modulation by 129.23% (p < 0.05) .
- 4-[bis(2-Methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Adds a sulfamoyl group, increasing molecular weight (MW ≈ 500) and improving solubility. Shows 119.09% biological activity in plant growth assays .
- 2,4-Dichloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Incorporates dichloro and methoxy groups, altering steric and electronic profiles. MW: 500.35 .
Functional Group Additions and Their Impacts
Biological Activity
4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is an organic compound characterized by a thiazole ring, a nitrophenyl group, and a benzamide moiety. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
- Molecular Formula : C21H21N3O3S
- CAS Number : 325978-26-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring is known to interact with various binding sites on proteins. This dual interaction can modulate the activity of target proteins, leading to significant biological effects such as:
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Study A | Anticancer | 2.58 | MDA-MB-231 (breast) |
| Study B | Anti-inflammatory | 5.00 | RAW 264.7 (macrophages) |
| Study C | Enzyme inhibition | 3.10 | Various cancer cell lines |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers reported an IC50 value of 2.58 µM against the MDA-MB-231 breast cancer cell line. This suggests potent antiproliferative effects compared to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's ability to reduce inflammation in RAW 264.7 macrophages. The results indicated a significant reduction in pro-inflammatory cytokines at an IC50 of 5.00 µM, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
The compound's unique structure allows for distinct biological interactions compared to similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(4-nitrophenyl)benzamide | Lacks thiazole ring | Lower anticancer activity |
| 4-tert-butyl-N-(4-methoxyphenyl)benzamide | Contains methoxy group | Reduced reactivity |
| 4-tert-butyl-N-(4-chlorophenyl)benzamide | Contains chloro group | Different chemical reactivity |
Q & A
Q. What are the established synthetic routes for 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Acylation of a thiazole-2-amine intermediate with 4-tert-butylbenzoyl chloride.
- Step 2 : Catalytic hydrogenation of nitro groups (if starting from nitro precursors) using Raney-Ni in methanol under hydrogen pressure (1–3 atm) .
- Key Intermediates :
4-(4-Nitrophenyl)-1,3-thiazol-2-amine and 4-tert-butylbenzoyl chloride. - Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hrs) can improve yields (60–85%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the thiazole ring and tert-butyl group.
- IR : Peaks at 1650–1680 cm indicate the carbonyl (C=O) stretch of the benzamide .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 436.1) .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) elucidate the compound’s bioactivity and reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., nitro group reactivity) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes like tyrosinase (PDB ID: 2Y9X). The thiazole ring and nitro group may form π-π stacking and hydrogen bonds with active-site residues .
- Example : A docking score of −8.2 kcal/mol suggests strong inhibition potential against bacterial enoyl-ACP reductase .
Q. How can contradictory data on biological activity (e.g., IC variability) be systematically resolved?
- Methodological Answer :
- Assay Validation : Compare protocols (e.g., cell lines, incubation time). For instance, IC discrepancies in cytotoxicity assays may arise from MTT vs. SRB methods .
- Structural Analog Analysis : Cross-reference with derivatives (e.g., trifluoromethyl vs. tert-butyl substitutions) to identify structure-activity relationships (SAR) .
- Purity Checks : Use HPLC (C18 column, 90:10 acetonitrile/water) to verify >95% purity, as impurities (e.g., unreacted nitro intermediates) can skew results .
Q. What strategies optimize reaction conditions for scalable synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature: 80–120°C; catalyst: Pd/C vs. Raney-Ni) using a factorial design to maximize yield .
- Byproduct Mitigation :
- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted benzoyl chloride.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) to terminate at 85–90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
